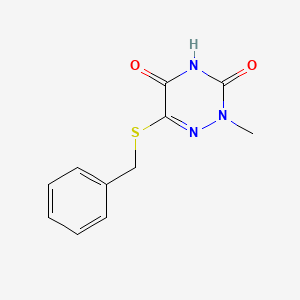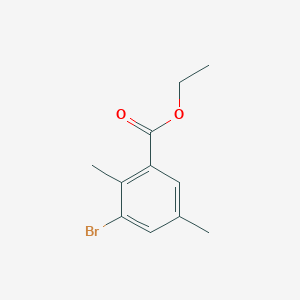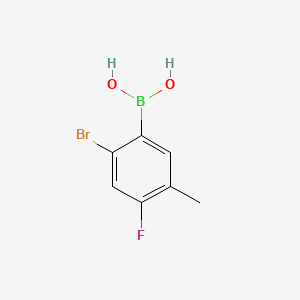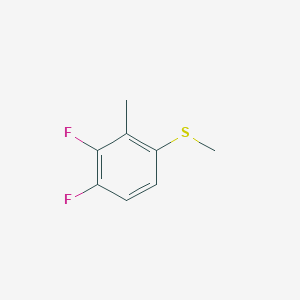
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a sulfane group attached to a difluoromethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 3,4-difluoro-2-methylphenyl halides with methylthiolating agents. One common method is the nucleophilic substitution reaction where 3,4-difluoro-2-methylphenyl bromide reacts with sodium methylthiolate under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylphenyl group can enhance binding affinity and specificity, while the sulfane group can participate in redox reactions or act as a nucleophile in biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Difluoro-2-methylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(3,4-Difluoro-2-methylphenyl)(phenyl)sulfane: Contains a phenyl group instead of a methyl group.
(3,4-Difluoro-2-methylphenyl)(methyl)selenane: Selenium analog of the compound.
Uniqueness
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. The combination of these substituents with the sulfane group provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C8H8F2S |
|---|---|
Molekulargewicht |
174.21 g/mol |
IUPAC-Name |
1,2-difluoro-3-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8F2S/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
AAXGKDVSUXITKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


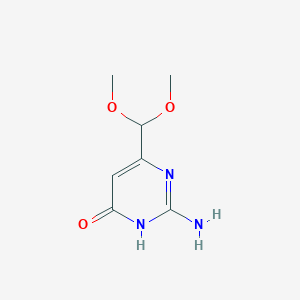
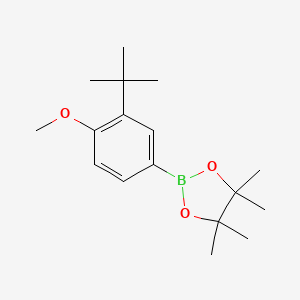
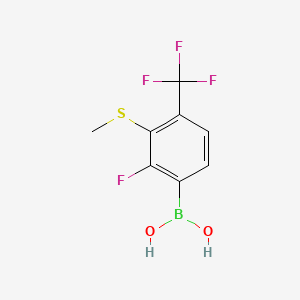
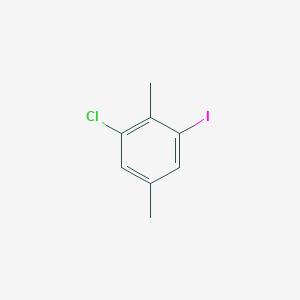
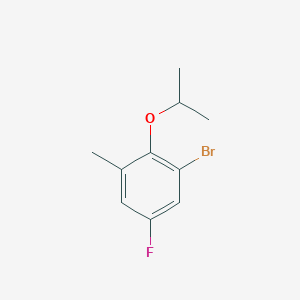
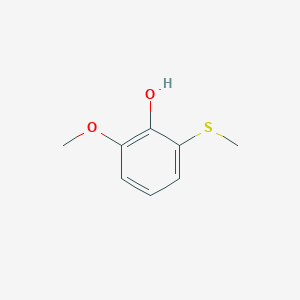
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
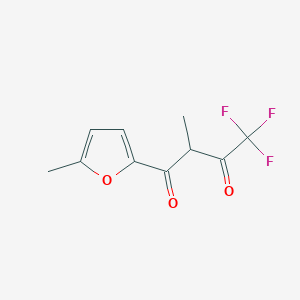
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)

